molecular formula C16H13NO3 B14111167 3-Ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione

3-Ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione

Cat. No.: B14111167
M. Wt: 267.28 g/mol
InChI Key: QNNKBFMJJFEHDC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of ethoxy-substituted cyclobutene dione with naphthalen-2-ylamine under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yield . Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-Ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar compounds to 3-Ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione include:

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

3-ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C16H13NO3/c1-2-20-16-13(14(18)15(16)19)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,17H,2H2,1H3

InChI Key

QNNKBFMJJFEHDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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